molecular formula C40H20N2O8 B4981380 [4-[2-(3-Ethynylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl] 2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylate

[4-[2-(3-Ethynylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl] 2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B4981380
M. Wt: 656.6 g/mol
InChI Key: UYUHTWJBRHUFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[2-(3-Ethynylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl] 2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(3-Ethynylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl] 2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core dioxoisoindole structure, followed by the introduction of ethynylphenyl groups through palladium-catalyzed coupling reactions. The final step involves esterification to form the desired compound. Reaction conditions often include the use of organic solvents such as toluene, catalysts like palladium on carbon, and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of packed-bed reactors and optimization of reaction parameters, such as catalyst loading and oxygen flow rate, can significantly improve the production process .

Chemical Reactions Analysis

Types of Reactions

[4-[2-(3-Ethynylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl] 2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The dioxoisoindole moiety can be reduced to form dihydro derivatives.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

Major products formed from these reactions include carboxylic acids, dihydro derivatives, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [4-[2-(3-Ethynylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl] 2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of [4-[2-(3-Ethynylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl] 2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxoisoindole derivatives and ethynyl-substituted phenyl compounds. Examples include:

  • [2-(3-Ethynylphenyl)-1,3-dioxoisoindole-5-carboxylate]
  • [4-(2-(3-Ethynylphenyl)-1,3-dioxoisoindole-5-carbonyl)phenyl] 2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylate

Uniqueness

The uniqueness of [4-[2-(3-Ethynylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl] 2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylate lies in its dual ethynylphenyl substitution, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl] 2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H20N2O8/c1-3-23-7-5-9-27(19-23)41-35(43)31-17-11-25(21-33(31)37(41)45)39(47)49-29-13-15-30(16-14-29)50-40(48)26-12-18-32-34(22-26)38(46)42(36(32)44)28-10-6-8-24(4-2)20-28/h1-2,5-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUHTWJBRHUFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC(=C7)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.